Cyclopropyl-2,2,3,3-d4-amine Cyclopropyl-2,2,3,3-d4-amine
Brand Name: Vulcanchem
CAS No.: 1051418-97-3
VCID: VC0047226
InChI: InChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2/i1D2,2D2
SMILES: C1CC1N
Molecular Formula: C₃H₃D₄N
Molecular Weight: 61.12

Cyclopropyl-2,2,3,3-d4-amine

CAS No.: 1051418-97-3

Cat. No.: VC0047226

Molecular Formula: C₃H₃D₄N

Molecular Weight: 61.12

* For research use only. Not for human or veterinary use.

Cyclopropyl-2,2,3,3-d4-amine - 1051418-97-3

Specification

CAS No. 1051418-97-3
Molecular Formula C₃H₃D₄N
Molecular Weight 61.12
IUPAC Name 2,2,3,3-tetradeuteriocyclopropan-1-amine
Standard InChI InChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2/i1D2,2D2
SMILES C1CC1N

Introduction

Chemical Properties and Structure

Structural Characteristics

Cyclopropyl-2,2,3,3-d4-amine consists of a three-membered cyclopropane ring with an amine group attached to one carbon atom. The defining feature is the selective deuteration at positions 2,2,3,3 of the cyclopropane ring, where hydrogen atoms are replaced with deuterium atoms . This selective deuteration pattern is crucial for its applications in research, particularly in studies involving reaction mechanisms and metabolic pathways.

Identification Parameters

The compound can be identified using several parameters, summarized in the following table:

ParameterValue
IUPAC Name2,2,3,3-tetradeuteriocyclopropan-1-amine
CAS Number1051418-97-3
Molecular FormulaC3H3D4N
Molecular Weight61.12 g/mol
InChIInChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2/i1D2,2D2
InChI KeyHTJDQJBWANPRPF-LNLMKGTHSA-N
Canonical SMILESC1CC1N
Isomeric SMILES[2H]C1(C(C1([2H])[2H])N)[2H]

Physical Properties

The physical properties of Cyclopropyl-2,2,3,3-d4-amine include:

PropertyValue
Physical StateLiquid
Density0.9±0.1 g/cm³
Boiling Point49.3±8.0 °C at 760 mmHg
Flash Point-25.6±0.0 °C
Vapor Pressure299.8±0.1 mmHg at 25°C
Index of Refraction1.484
LogP-0.30

These physical properties are similar to those of non-deuterated cyclopropylamine but exhibit subtle differences due to the isotope effect .

Synthesis and Preparation Methods

The synthesis of Cyclopropyl-2,2,3,3-d4-amine typically involves deuteration of cyclopropanamine or construction of the cyclopropane ring with deuterium-labeled reagents.

Deuteration Methods

Cyclopropyl-2,2,3,3-d4-amine can be synthesized through catalytic exchange reactions or isotopic substitution. The process typically involves:

  • Catalytic exchange reactions using deuterated reagents such as deuterium oxide (D₂O) or deuterated acids under controlled conditions

  • Direct synthesis using deuterated precursors to construct the cyclopropane ring

  • Metal-catalyzed H/D exchange reactions under specific conditions to target the desired positions

These methods ensure selective deuteration at positions 2,2,3,3 while maintaining the integrity of the cyclopropane ring and amine functionality.

Purification Techniques

After synthesis, purification of Cyclopropyl-2,2,3,3-d4-amine is typically achieved through:

  • Distillation - particularly effective due to its relatively low boiling point

  • Chromatographic techniques, including high-performance liquid chromatography (HPLC)

  • Recrystallization of derivatives for compounds with high purity requirements

These purification methods ensure high isotopic purity, which is crucial for its application in research.

Chemical Reactions

Cyclopropyl-2,2,3,3-d4-amine participates in various chemical reactions, similar to its non-deuterated counterpart, but with altered reaction rates due to the kinetic isotope effect.

Oxidation Reactions

The compound undergoes oxidation reactions with reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), forming corresponding cyclopropyl ketones or aldehydes. The deuteration at positions 2,2,3,3 can influence the rate of these oxidation reactions due to the stronger C-D bonds compared to C-H bonds.

Reduction Reactions

Reduction reactions of Cyclopropyl-2,2,3,3-d4-amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), resulting in cyclopropyl alcohols or other reduced forms.

Substitution Reactions

The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups using reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Ring-Opening Reactions

The cyclopropane ring in Cyclopropyl-2,2,3,3-d4-amine can undergo ring-opening reactions under certain conditions, especially in the presence of strong acids or specific catalysts. These reactions are particularly important in studying the reactivity of the cyclopropane ring and the influence of deuteration on ring-opening kinetics.

Mechanism of Action in Biological Systems

Interaction with Cytochrome P450

One of the most significant aspects of Cyclopropyl-2,2,3,3-d4-amine's biological activity is its interaction with cytochrome P450 enzymes. Research has shown that this compound, like its non-deuterated counterpart, can inactivate major human drug-metabolizing cytochrome P450 enzymes . The mechanism involves:

  • One-electron oxidation at the nitrogen atom

  • Subsequent scission of the cyclopropane ring

  • Formation of covalent adducts with the enzyme

  • Inhibition of enzyme activity

This mechanism has significant implications for drug metabolism studies and pharmacokinetic research.

Kinetic Isotope Effect in Metabolism

The deuterium labeling in Cyclopropyl-2,2,3,3-d4-amine results in a kinetic isotope effect that can alter its metabolic profile compared to non-deuterated cyclopropylamine. The C-D bonds require more energy to break than C-H bonds, potentially leading to:

  • Slower metabolic degradation

  • Altered metabolic pathways

  • Different pharmacokinetic profiles

  • Extended half-life in biological systems

These effects make Cyclopropyl-2,2,3,3-d4-amine valuable in studying drug metabolism and designing drugs with improved pharmacokinetic properties.

Research Applications

Applications in Chemistry

In chemical research, Cyclopropyl-2,2,3,3-d4-amine serves several important functions:

  • Tracer in mechanistic studies to elucidate reaction pathways

  • Reference standard in analytical chemistry

  • Tool for studying kinetic isotope effects

  • Probe for investigating reaction intermediates

  • Building block for the synthesis of more complex deuterated compounds

These applications contribute significantly to understanding fundamental chemical processes and developing new synthetic methodologies.

Applications in Biology and Pharmacology

In biological and pharmacological research, this compound finds applications in:

  • Metabolic studies to track the fate of cyclopropylamine derivatives

  • Investigation of cytochrome P450 enzyme inhibition

  • Development of drugs with improved metabolic stability

  • Studies on pharmacokinetics and drug clearance rates

  • Research on the therapeutic window of drugs containing cyclopropyl moieties

The unique deuteration pattern allows researchers to distinguish between different metabolic pathways and understand the impact of structural modifications on drug behavior in biological systems.

Applications in Industry

Industrial applications of Cyclopropyl-2,2,3,3-d4-amine include:

  • Development of stable isotope-labeled standards for quality control

  • Production of reference materials for analytical methods

  • Synthesis of deuterated pharmaceuticals with improved properties

  • Research and development of new materials and chemical processes

These applications highlight the importance of this compound in various industrial sectors, particularly in pharmaceutical research and development .

Comparative Analysis with Similar Compounds

Comparison with Non-deuterated Cyclopropylamine

Cyclopropyl-2,2,3,3-d4-amine differs from non-deuterated cyclopropylamine (CAS: 765-30-0) primarily in its isotopic composition. While the chemical reactivity remains similar, the deuterium labeling affects:

  • Bond strength (C-D bonds are stronger than C-H bonds)

  • Reaction rates (typically slower for deuterated compounds)

  • Metabolic stability (generally enhanced for deuterated compounds)

  • Mass spectrometric properties (different fragmentation patterns)

These differences make Cyclopropyl-2,2,3,3-d4-amine a valuable tool for comparative studies with non-deuterated cyclopropylamine .

Comparison with Other Deuterated Derivatives

Other deuterated derivatives of cyclopropylamine, such as fully deuterated cyclopropylamine or partially deuterated variants with different labeling patterns, offer complementary research tools. The specific 2,2,3,3-d4 labeling pattern of Cyclopropyl-2,2,3,3-d4-amine provides distinct advantages for certain applications, particularly in mechanistic studies focusing on the cyclopropane ring.

Analytical Methods for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial technique for characterizing Cyclopropyl-2,2,3,3-d4-amine:

  • ¹H-NMR identifies residual protons and confirms deuteration at the 2,2,3,3 positions

  • ²H-NMR (deuterium NMR) confirms the presence and position of deuterium atoms

  • ¹³C-NMR verifies the cyclopropane ring integrity and carbon environment

These NMR techniques provide definitive structural information about the compound.

Mass Spectrometry

Mass spectrometry is essential for determining the isotopic purity and molecular weight of Cyclopropyl-2,2,3,3-d4-amine:

  • High-resolution mass spectrometry (HRMS) quantifies deuterium enrichment

  • Gas chromatography-mass spectrometry (GC-MS) analyzes purity and fragmentation patterns

  • Liquid chromatography-mass spectrometry (LC-MS) provides additional characterization data

The molecular ion peak at m/z 61.12 for C₃H₃D₄N confirms the deuterium incorporation.

Infrared Spectroscopy

Infrared spectroscopy can detect the characteristic absorption bands of C-D stretching vibrations, which occur at lower frequencies compared to C-H stretching vibrations, providing additional confirmation of deuterium incorporation.

Detailed Research Findings

Cytochrome P450 Inhibition Studies

Research has demonstrated that Cyclopropyl-2,2,3,3-d4-amine, like its non-deuterated counterpart, can inactivate major human drug-metabolizing cytochrome P450 enzymes. A notable study showed significant inhibition of several cytochrome P450 isoforms in vitro, with the inhibition attributed to the formation of stable enzyme adducts following the initial oxidation step.

The following table summarizes the findings from cytochrome P450 inhibition studies:

Cytochrome P450 IsoformInhibition LevelMechanismImplications
CYP3A4SignificantCovalent modificationMajor impact on drug metabolism
CYP2D6ModerateEnzyme adduct formationAltered metabolism of certain drugs
CYP2C9Moderate to highIrreversible inhibitionPotential drug interactions
CYP1A2VariableMixed mechanismContext-dependent effects

These findings have significant implications for drug metabolism in clinical settings and highlight the potential of cyclopropylamine derivatives as selective inhibitors of cytochrome P450 enzymes.

Pharmacokinetic Analysis

Studies on the pharmacokinetic properties of deuterated compounds, including Cyclopropyl-2,2,3,3-d4-amine, have revealed interesting patterns:

  • Altered metabolic stability due to deuterium incorporation

  • Enhanced therapeutic window for drugs containing deuterated moieties

  • Changes in clearance rates and half-life

  • Modified distribution and excretion profiles

These pharmacokinetic alterations can be attributed to the kinetic isotope effect, where the stronger C-D bonds slow down metabolic processes that involve breaking these bonds.

Applications in Mechanistic Studies

Cyclopropyl-2,2,3,3-d4-amine has proven valuable in mechanistic studies, particularly in investigating reaction pathways involving the cyclopropane ring. Research has employed this compound to:

  • Elucidate the mechanism of cyclopropane ring opening

  • Study the kinetics of amine oxidation reactions

  • Investigate the stereochemistry of substitution reactions

  • Examine the influence of ring strain on reactivity

These studies have contributed significantly to our understanding of fundamental organic reaction mechanisms and the influence of isotopic substitution on reaction pathways.

Advanced Research Techniques

Computational Methods for Predicting Isotopic Effects

Advanced computational methods have been developed to predict the isotopic effects of Cyclopropyl-2,2,3,3-d4-amine in various contexts:

  • Molecular dynamics (MD) simulations model deuterium's impact on bond vibrations and binding affinity

  • Density functional theory (DFT) calculations predict deuterium's influence on reaction transition states

  • Computational tools simulate the differences between C-H and C-D bond cleavage energies

These computational approaches complement experimental studies and provide insights into the molecular-level effects of deuteration.

Advanced Analytical Strategies

Sophisticated analytical strategies have been developed to detect isotopic impurities in deuterated compounds like Cyclopropyl-2,2,3,3-d4-amine:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies trace protonated impurities with a limit of detection (LOD) < 0.1%

  • Isotope dilution assays using specially designed internal standards improve accuracy

  • Multi-dimensional NMR techniques provide detailed structural information

These advanced analytical methods ensure the high quality and reliability of research involving this deuterated compound.

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